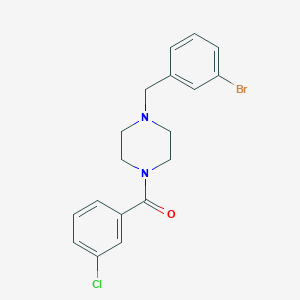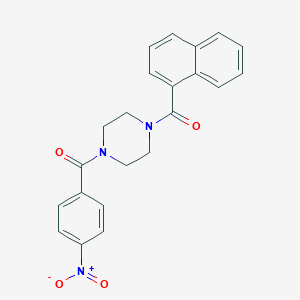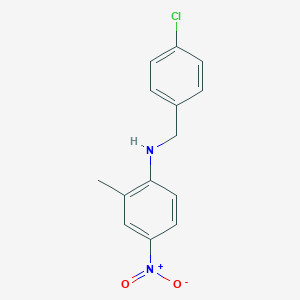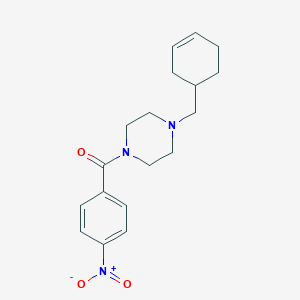![molecular formula C12H14N2O3S B229572 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione, also known as EMPT, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMPT is a crystalline solid that is soluble in organic solvents and has a molecular weight of 291.35 g/mol. In
Mécanisme D'action
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione binds to PPARγ and enhances its activity, leading to the downstream effects of improved insulin sensitivity, reduced blood glucose levels, induction of apoptosis, and inhibition of inflammation.
Biochemical and Physiological Effects:
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease triglyceride levels. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis and inhibit tumor growth in cancer cells. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate the PPARγ pathway, which is a well-established therapeutic target for various diseases. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the potential side effects of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione are not well understood, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for the research of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione. One potential application of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione is in the treatment of diabetic complications such as neuropathy and retinopathy. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential use in combination therapy with other drugs for the treatment of cancer. Further studies are needed to fully understand the therapeutic potential of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione and its safety profile.
Méthodes De Synthèse
The synthesis of 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide and sulfuric acid. The resulting product is then reacted with thiosemicarbazide to yield 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione. The overall yield of this synthesis method is around 70%.
Applications De Recherche Scientifique
5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels in animal models. 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has also been found to have anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. Additionally, 5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione has been investigated for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
5-(4-ethoxyanilino)-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-9-6-4-8(5-7-9)13-10-11(15)14(2)12(16)18-10/h4-7,10,13H,3H2,1-2H3 |
Clé InChI |
FWCWBSDIHQQAPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229492.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)

![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)


